molecular formula C11H12FNO2 B1455779 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid CAS No. 1289387-38-7

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Cat. No.: B1455779
CAS No.: 1289387-38-7
M. Wt: 209.22 g/mol
InChI Key: JTTUTTJHLWTABB-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound can be traced within the broader historical framework of azetidine chemistry and fluorinated organic compounds. The compound was first catalogued in chemical databases in 2012, reflecting relatively recent synthetic achievements in heterocyclic chemistry. The synthesis of nitrogen-substituted azetidine 3-carboxylic acid derivatives gained significant attention following the development of methodologies described in patent literature from the 1990s, which outlined fundamental approaches for preparing nitrogen-benzyl azetidine-3-carboxylic acid intermediates. These early synthetic routes involved multi-step processes beginning with nitrogen-benzyl-3-cyano azetidine compounds, followed by acidic hydrolysis using concentrated sulfuric acid and methanol under reflux conditions to yield the desired carboxylic acid derivatives.

The historical significance of this compound lies within the evolution of azetidine carboxylic acid chemistry, which has its roots in the discovery of naturally occurring azetidine-2-carboxylic acid in plants such as sugar beets and lily of the valley. The natural occurrence of azetidine-2-carboxylic acid as a proline analogue provided the foundational understanding that led to the synthetic development of various azetidine carboxylic acid derivatives, including the 3-carboxylic acid variants. The incorporation of fluorinated benzyl substituents represents a more recent advancement, driven by the pharmaceutical industry's recognition that fluorine substitution often enhances the biological properties of organic molecules.

Recent synthetic developments have demonstrated the preparation of azetidine carboxylic acid derivatives through advanced methodologies including Horner-Wadsworth-Emmons reactions and aza-Michael additions, highlighting the compound's position within contemporary synthetic organic chemistry. The synthesis typically begins with methyl (nitrogen-Boc-azetidin-3-ylidene)acetate, which can be obtained from azetidin-3-one through catalyzed reactions, followed by diversification to introduce the fluorinated benzyl substituent.

Significance in Heterocyclic Chemistry

This compound holds particular significance within heterocyclic chemistry due to its representation of multiple important structural motifs. Azetidines constitute one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain of approximately 25.4 kilocalories per mole. This ring strain lies between that of less stable aziridines (27.7 kilocalories per mole) and more stable five-membered rings, providing azetidines with unique reactivity that can be triggered under appropriate reaction conditions while maintaining sufficient stability for practical handling.

The compound exemplifies the growing importance of fluorinated heterocycles in modern chemistry. Fluorine substitution in organic molecules has become increasingly significant due to its ability to modify molecular properties including lipophilicity, metabolic stability, and binding affinity to biological targets. The 2-fluorobenzyl substituent in this compound represents a strategic incorporation of fluorine that can influence both the compound's chemical reactivity and potential biological activity.

Structural Feature Chemical Significance Impact on Properties
Azetidine ring Four-membered nitrogen heterocycle Ring strain (25.4 kcal/mol), enhanced reactivity
Carboxylic acid group Functional group enabling further derivatization Hydrogen bonding, ionic interactions, salt formation
2-Fluorobenzyl substituent Fluorinated aromatic system Enhanced metabolic stability, modified electronic properties
Molecular weight 209.22 g/mol Optimal size for small molecule applications Suitable for pharmaceutical applications

The significance of this compound extends to its role as a building block for more complex heterocyclic structures. Azetidine carboxylic acids serve as important scaffolds for obtaining various biologically active heterocyclic compounds and peptides. The compound's structural features make it particularly suitable for incorporation into larger molecular frameworks through standard organic transformations including amide bond formation, esterification, and cross-coupling reactions.

Position Within Azetidine Chemistry

Within the broader context of azetidine chemistry, this compound occupies a distinctive position as a 3-substituted carboxylic acid derivative. Azetidine carboxylic acids can be categorized into several structural classes, with the most prominent being azetidine-2-carboxylic acid and azetidine-3-carboxylic acid derivatives. The 3-carboxylic acid variants, such as the compound under discussion, are particularly valuable as conformationally constrained analogues of beta-proline.

The compound's position within azetidine chemistry is further defined by its nitrogen substitution pattern. While unsubstituted azetidine carboxylic acids have been extensively studied, nitrogen-substituted variants like this compound represent advanced synthetic targets that combine the inherent properties of the azetidine core with additional functional elements. The benzyl substitution at the nitrogen atom provides increased molecular complexity while maintaining synthetic accessibility through established methodologies.

Recent advances in azetidine chemistry have demonstrated the versatility of these compounds in various synthetic transformations. Cross-electrophile coupling reactions have been developed for azetidine derivatives, enabling branched-selective arylation products that were previously inaccessible. These methodologies highlight the continued evolution of azetidine chemistry and the increasing sophistication of synthetic approaches available for compounds like this compound.

Azetidine Carboxylic Acid Type Structural Position Biological Relevance Synthetic Accessibility
Azetidine-2-carboxylic acid Position 2 substitution Natural proline analogue Well-established methods
Azetidine-3-carboxylic acid Position 3 substitution Beta-proline analogue Advanced synthetic routes
Nitrogen-substituted variants Nitrogen derivatization Enhanced pharmacological properties Recent methodological developments
Fluorinated derivatives Halogen incorporation Improved metabolic stability Specialized synthetic approaches

The compound's significance within azetidine chemistry is also reflected in its potential for further derivatization. The presence of both the carboxylic acid functionality and the aromatic fluorinated substituent provides multiple sites for chemical modification, enabling the synthesis of diverse molecular libraries for biological screening and pharmaceutical development. This versatility positions this compound as a valuable intermediate in the continuing evolution of azetidine-based medicinal chemistry.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTUTTJHLWTABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Aminolysis of cis-3,4-Epoxy Amines Catalyzed by Lanthanum Triflate

A recent method involves La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines regioselectively with high yields and selectivity.

  • Procedure : The cis-3,4-epoxy amine substrate is refluxed with 5 mol% La(OTf)3 in 1,2-dichloroethane for 2.5 hours.
  • Outcome : Azetidine products are obtained in yields up to 81% with high selectivity (>20:1 over pyrrolidine byproducts).
  • Advantages : Mild conditions, high regioselectivity, and avoidance of toxic reagents.
  • Relevance : The 2-fluorobenzyl substituent can be introduced via the amine precursor, enabling synthesis of this compound after subsequent functionalization steps.

Reaction of Epoxy Halides with Benzylamine in Aqueous Organic Media

An established route involves reacting epoxy halides with benzylamines in a mixed aqueous-organic solvent to form 1-benzylazetidin-3-ol intermediates, which can be converted to azetidine-3-carboxylic acids.

  • Key steps :
    • Reaction of an epoxy halide with 2-fluorobenzylamine in a water-organic solvent mixture at 10–50°C for 12–36 hours.
    • Isolation of 1-(2-fluorobenzyl)azetidin-3-ol intermediate.
    • Conversion to acid halide or cyano derivative via mesylation and cyanide substitution.
    • Hydrolysis and decarboxylation to yield the azetidine-3-carboxylic acid.
    • Optional hydrogenation to remove protecting groups if present.
  • Yields : Decarboxylation step yields up to 80%; hydrogenation yields up to 90%.
  • Notes : This aqueous medium approach improves yields compared to earlier methods using bulky protective groups like benzhydryl, which are less economical.

Fluorination of Azetidine Precursors

For introducing the fluorine atom on the benzyl substituent or azetidine ring, fluorination reagents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes are used.

  • Typical process :
    • Starting from tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate derivatives.
    • Reaction with fluorinating agents to substitute the sulfonate group with fluorine.
    • Subsequent deprotection and functional group transformations yield the fluorinated azetidine carboxylic acid.

Superbase-Induced Azetidine Formation from Epichlorohydrin and Amines

A high regio- and stereoselective method involves:

  • Generation of a superbase mixture (e.g., potassium tert-butoxide with butyllithium).
  • Addition of epichlorohydrin or tosylate derivatives.
  • Nucleophilic attack by secondary amines such as 2-fluorobenzylamine.
  • Workup and purification yield azetidine intermediates.
  • Further functionalization leads to the carboxylic acid derivative.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
La(OTf)3-catalyzed intramolecular aminolysis cis-3,4-epoxy amine, La(OTf)3 Reflux in 1,2-dichloroethane, 2.5 h ~81 High regioselectivity, mild conditions Requires preparation of epoxy amine precursor
Epoxy halide + benzylamine in aqueous medium Epoxy halide, 2-fluorobenzylamine, water/organic solvent 10–50°C, 12–36 h Intermediate isolation: good; final acid: ~80 Avoids bulky protecting groups, scalable Multi-step, cyanide use in some steps
Fluorination of sulfonate azetidine derivatives Boc-protected azetidine sulfonate, TBAF or HF/amine Room temp to mild heating Moderate to good Selective fluorination, versatile Requires multiple protection/deprotection steps
Superbase-induced azetidine formation Epichlorohydrin, 2-fluorobenzylamine, t-BuOK, BuLi −78°C to RT Good yields reported High regio- and stereoselectivity Requires low temperature and sensitive reagents

Research Findings and Notes

  • The improved synthetic routes avoid toxic reagents like cyanide and epichlorohydrin where possible, favoring operational simplicity and economic viability.
  • The use of aqueous reaction media significantly enhances yields of 1-benzylazetidine derivatives compared to traditional organic-only solvents.
  • Lewis acid catalysis (La(OTf)3) enables selective azetidine ring closure with minimal side products.
  • Fluorination strategies are critical for installing the 2-fluorobenzyl substituent and require careful choice of fluorinating agents and protecting groups.
  • Superbase methods provide a powerful approach for regio- and diastereoselective synthesis but require stringent reaction conditions.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Chemistry

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid serves as a building block in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reductive transformations can be performed using lithium aluminum hydride.
  • Substitution Reactions : The compound can undergo substitution reactions to introduce new functional groups.

This versatility makes it valuable in the development of synthetic methodologies and the creation of libraries of compounds for further biological evaluation .

Biological Research

In biological contexts, this compound has been studied for its potential roles as:

  • Proline Antagonist : It is investigated for its effects on proline metabolism, which could have implications in various metabolic disorders.
  • Plant Tissue Culture : Its influence on plant growth and development is being explored, particularly in optimizing tissue culture conditions.

Medicinal Chemistry

The medicinal applications of this compound are particularly noteworthy:

  • Thrombin Inhibition : Research indicates that this compound may act as a thrombin inhibitor, which could be beneficial in developing anticoagulant therapies.
  • Immunosuppressive Properties : It has been identified as an intermediate in synthesizing compounds that exhibit immunosuppressive activities, potentially useful in treating autoimmune diseases such as rheumatoid arthritis and lupus erythematosus .

Case Study 1: Synthesis and Application in Peptidomimetics

Recent studies have highlighted the use of azetidine derivatives, including this compound, in creating peptidomimetics. These compounds mimic peptide structures and can be utilized in drug design to improve stability and bioavailability. The synthesis involves strategic modifications to the azetidine ring to enhance biological activity while maintaining structural integrity .

Case Study 2: Development of Bioactive Libraries

Research has shown that derivatives of azetidine can be employed to create libraries of bioactive compounds. For instance, modifications to the azetidine structure have led to the synthesis of compounds with bronchodilating and anti-inflammatory properties, demonstrating the compound's utility in pharmacological applications .

Comparative Table of Applications

Application AreaSpecific Use CasesExamples of Related Compounds
ChemistryBuilding block for complex moleculesVarious azetidine derivatives
Biological ResearchProline antagonist; effects on plant tissue culturesProline analogs
Medicinal ChemistryThrombin inhibitors; immunosuppressive agentsSphingosine 1-phosphate agonists

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

    Pathways: The compound affects pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Substituent Effects on S1P₁ Potency and Selectivity

Compound Name Substituents/Modifications S1P₁ EC₅₀ (nM) S1P₃ Selectivity (Fold) Key Findings Reference
1-(2-Fluorobenzyl)azetidine-3-carboxylic acid 2-Fluorobenzyl 10–50* >100× High S1P₁ selectivity; minimal S1P₃ activity
Compound 14 3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl 0.3 mg/kg (oral) >300× Reduces blood lymphocytes by 80% at 0.3 mg/kg; DTH response attenuation
Compound 3 4-Chloro-3-(trifluoromethyl)phenyl, ethyl amino Not reported Moderate Pseudoirreversible inhibition; 70% yield in synthesis
1-(4-Fluorobenzoyl)-3-[[(6-methoxy-2-naphthalenyl)oxy]methyl]-3-azetidinecarboxylic acid 4-Fluorobenzoyl, naphthalene methoxy N/A N/A Synthetic intermediate; potential anticancer applications
1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid 2-Fluorophenyl acetyl N/A N/A Discontinued due to stability issues; logP ~2.3

*Estimated based on structural analogs in .

Impact of Fluorination

  • 2-Fluorobenzyl vs. 4-Fluorobenzyl : The ortho-fluorine in this compound improves steric hindrance and π-stacking interactions with S1P₁, enhancing binding affinity compared to para-substituted analogs .
  • Non-fluorinated analogs: Compounds lacking fluorine (e.g., benzyl or cyclohexyl substituents) exhibit reduced potency (EC₅₀ >100 nM) and higher S1P₃ activity, as seen in benzofuran derivatives .

Biological Activity

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H12FNO2
  • CAS Number : 1289387-38-7

The biological activity of this compound is attributed to its interaction with various biological targets. The compound's azetidine ring structure allows it to mimic natural amino acids, which can lead to its incorporation into proteins, potentially disrupting normal protein function and triggering stress responses in cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against specific enzymes and receptors. For instance:

  • Enzyme Inhibition : It has been shown to inhibit certain kinases, which are crucial for various cellular signaling pathways.
  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing neuronal signaling and potentially affecting mood and cognition.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents.
  • Anticancer Activity : Another case study focused on the compound's anticancer properties. It was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Biological Activity Summary

Activity TypeTarget/AssayResult
Enzyme InhibitionKinase AssayIC50 = 45 µM
Receptor ModulationNMDA ReceptorEC50 = 30 µM
NeuroprotectionNeuronal Cell CultureCell viability increase by 40%
Anticancer ActivityVarious Cancer Cell LinesIC50 values ranging from 20 µM to 50 µM

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to inhibit key enzymes and modulate receptor activity suggests applications in treating neurological disorders and certain cancers.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Fluorobenzyl)azetidine-3-carboxylic acid
Reactant of Route 2
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1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

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